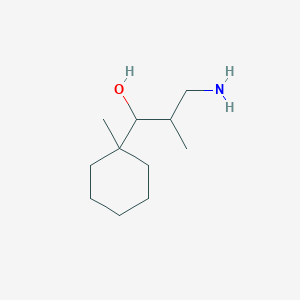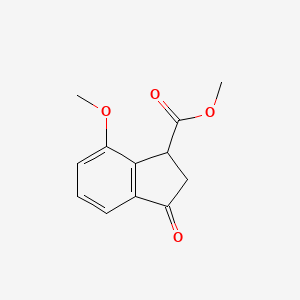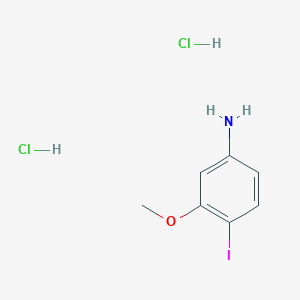
1-(4-Fluorophenyl)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorophenyl group attached to a propane sulfonyl chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)propane-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H10FO3S+SOCl2→C9H10ClFO2S+SO2+HCl
This method is efficient and yields the desired sulfonyl chloride product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Drug Discovery: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)propane-1-sulfonyl chloride
- 1-(4-Bromophenyl)propane-1-sulfonyl chloride
- 1-(4-Methylphenyl)propane-1-sulfonyl chloride
Comparison: 1-(4-Fluorophenyl)propane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis and chemical biology .
Propriétés
Formule moléculaire |
C9H10ClFO2S |
|---|---|
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-2-9(14(10,12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 |
Clé InChI |
IJQOFFJYNNBQSF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)







![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)
